Cas no 1049703-04-9 (Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester)
![Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester structure](https://fr.kuujia.com/scimg/cas/1049703-04-9x500.png)
1049703-04-9 structure
Nom du produit:Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester
Numéro CAS:1049703-04-9
Le MF:C34H35NO6
Mégawatts:553.644809961319
CID:5727972
Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester Propriétés chimiques et physiques
Nom et identifiant
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- Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester
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- Piscine à noyau: 1S/C34H35NO6/c1-35(22-32(36)29-18-11-19-30(20-29)39-23-26-12-5-2-6-13-26)31(34(38)41-25-28-16-9-4-10-17-28)21-33(37)40-24-27-14-7-3-8-15-27/h2-20,31-32,36H,21-25H2,1H3/t31?,32-/m0/s1
- La clé Inchi: GXPHJBDDWBOLEX-JYUUXGOASA-N
- Sourire: C(OCC1=CC=CC=C1)(=O)C(N(C[C@H](O)C1=CC=CC(OCC2=CC=CC=C2)=C1)C)CC(OCC1=CC=CC=C1)=O
Propriétés expérimentales
- Dense: 1.212±0.06 g/cm3(Predicted)
- Point d'ébullition: 687.7±55.0 °C(Predicted)
- Le PKA: 13.76±0.20(Predicted)
Butanedioic acid, 2-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-, 1,4-bis(phenylmethyl) ester Littérature connexe
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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